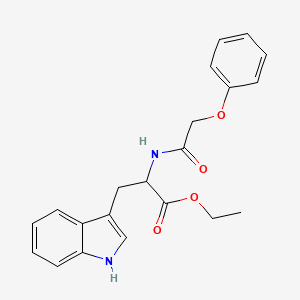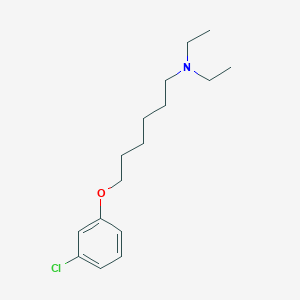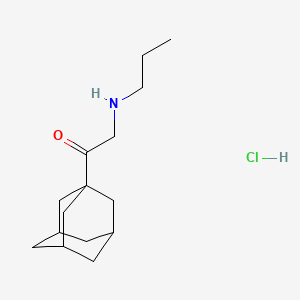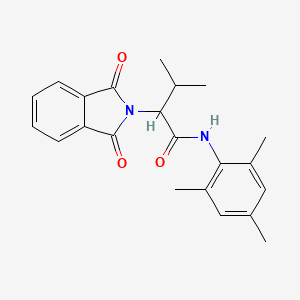
3-(acetylamino)-N-(2-furylmethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(acetylamino)-N-(2-furylmethyl)-4-methylbenzamide, commonly known as FMA-AMIDE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMA-AMIDE is a derivative of benzamide and has a furan ring attached to the amide nitrogen. This unique structure has led to the investigation of its synthesis, mechanism of action, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of FMA-AMIDE is not fully understood. However, it has been proposed that FMA-AMIDE may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, FMA-AMIDE may inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
FMA-AMIDE has been found to have a range of biochemical and physiological effects. In vitro studies have shown that FMA-AMIDE inhibits the growth of cancer cells and bacteria. FMA-AMIDE has also been found to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One advantage of FMA-AMIDE is its synthetic nature, which allows for easy production in large quantities. Additionally, FMA-AMIDE has been found to exhibit antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one limitation of FMA-AMIDE is its unknown mechanism of action, which makes it difficult to fully understand its potential applications.
Future Directions
There are several future directions for the investigation of FMA-AMIDE. One area of interest is in the development of new anticancer drugs. FMA-AMIDE has been found to exhibit antitumor activity in vitro, making it a potential candidate for further investigation. Additionally, FMA-AMIDE has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics. Further investigation into the mechanism of action of FMA-AMIDE may also provide insight into its potential applications in scientific research.
Synthesis Methods
The synthesis of FMA-AMIDE involves the reaction of 4-methylbenzoic acid with thionyl chloride to produce 4-methylbenzoyl chloride. The resulting compound is then reacted with 2-furylmethylamine to produce 3-(2-furylmethylamino)-4-methylbenzamide. Finally, the acetylation of the amine group using acetic anhydride results in the formation of FMA-AMIDE.
Scientific Research Applications
FMA-AMIDE has been investigated for its potential applications in scientific research. One area of interest is in the development of new drugs. FMA-AMIDE has been found to exhibit antitumor activity in vitro, making it a potential candidate for the development of new anticancer drugs. Additionally, FMA-AMIDE has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-acetamido-N-(furan-2-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-6-12(8-14(10)17-11(2)18)15(19)16-9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOSBXXCYWDRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-N-(furan-2-ylmethyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)

![5-[(2-methoxyphenoxy)methyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5090765.png)
![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)


![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)

acetate](/img/structure/B5090808.png)
![10-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5090812.png)
![2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5090822.png)
![3,6-dimethyl-N-[3-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5090835.png)
![3-(benzylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5090838.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5090853.png)